molecular formula C15H15FO B1636211 4-Ethyl-4'-fluorobenzhydrol

4-Ethyl-4'-fluorobenzhydrol

Cat. No.: B1636211
M. Wt: 230.28 g/mol
InChI Key: FZTGUOYUSGWXHP-UHFFFAOYSA-N
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Description

Significance of Benzhydrol Scaffolds in Modern Organic Synthesis

The benzhydrol, or diphenylmethanol, framework is a core structural motif in a multitude of organic molecules. These diaryl-methanol compounds are not merely synthetic curiosities; they are crucial intermediates in the production of numerous commercial pharmaceuticals. cmu.edu The benzhydrol scaffold is a key component in drugs with a wide range of applications, including antihistamines, antihypertensives, and antimycotics. cmu.edu Its prevalence stems from the versatile reactivity of the hydroxyl group and the ability of the two phenyl rings to be substituted, allowing for fine-tuning of steric and electronic properties. Substituted benzhydrols serve as precursors to a variety of important chemical classes, including benzophenones through oxidation and diarylmethanes via reduction. arkat-usa.orgsciensage.info Furthermore, they are used in direct substitution reactions to build more complex molecular architectures. mdpi.com

Strategic Role of Fluorine Substitution in Contemporary Chemical Research

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the characteristics of a parent compound. Strategically placing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and pKa. acs.org These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, a significant percentage of commercially successful drugs contain at least one fluorine atom.

Delineation of Research Scope and Focus on 4-Ethyl-4'-fluorobenzhydrol

While the broader classes of benzhydrols and fluorinated compounds are well-documented, specific examples combining these features often remain less explored in dedicated literature. This article focuses exclusively on one such compound: this compound. The subsequent sections will detail its physicochemical properties, plausible synthetic pathways, and expected spectroscopic characteristics inferred from established chemical principles and data on analogous structures. The potential research applications of this molecule will be discussed in the context of its structural components, providing a comprehensive profile of this specific chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15FO

Molecular Weight

230.28 g/mol

IUPAC Name

(4-ethylphenyl)-(4-fluorophenyl)methanol

InChI

InChI=1S/C15H15FO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10,15,17H,2H2,1H3

InChI Key

FZTGUOYUSGWXHP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 4 Fluorobenzhydrol and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Benzhydrol Synthesis

The creation of the diarylmethanol core relies on the formation of a carbon-carbon bond between two aryl moieties and a central carbinol carbon. Several powerful synthetic strategies have been developed to achieve this transformation efficiently.

A cornerstone of benzhydrol synthesis is the nucleophilic addition of organometallic reagents to carbonyl compounds. organic-chemistry.orglibretexts.orglibretexts.org Grignard reagents (organomagnesium halides) and organolithium reagents are widely employed for this purpose. rug.nlacs.org In the context of synthesizing 4-Ethyl-4'-fluorobenzhydrol, this would typically involve the reaction of a 4-ethylphenylmagnesium halide with 4-fluorobenzaldehyde (B137897), or alternatively, a 4-fluorophenylmagnesium halide with 4-ethylbenzaldehyde. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent acidic workup protonates the alkoxide to yield the final benzhydrol product.

The reactivity of Grignard reagents can be high, which sometimes leads to side reactions. researchgate.net To address this, methods have been developed to deactivate their reactivity, for instance, by using additives like bis[2-(N,N'-dimethylamino)ethyl] ether (BDMAEE), which allows for highly enantioselective additions to aldehydes when combined with a chiral catalyst system like (S)-BINOL-Ti(Oi-Pr)2. acs.orgresearchgate.net

Table 1: Examples of Nucleophilic Addition for Benzhydrol Synthesis

Organometallic Reagent Carbonyl Precursor Product Catalyst/Conditions Reference
4-Ethylphenylmagnesium bromide 4-Fluorobenzaldehyde This compound Ether, then H3O+ organic-chemistry.orglibretexts.org
4-Fluorophenylmagnesium bromide 4-Ethylbenzaldehyde This compound Ether, then H3O+ organic-chemistry.orglibretexts.org

This table is illustrative and shows potential synthetic routes based on established chemical principles.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of diaryl systems. organic-chemistry.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. patsnap.comorganic-chemistry.org For the synthesis of a benzhydrol, this would typically involve a two-step process: the cross-coupling to form the corresponding benzophenone (B1666685), followed by reduction. For instance, 4-ethylphenylboronic acid could be coupled with 4-fluorobenzoyl chloride in the presence of a palladium catalyst to yield 4-ethyl-4'-fluorobenzophenone, which is then reduced to the target benzhydrol. magtech.com.cnmdpi.com

The Stille coupling, which utilizes organotin reagents, is another effective method for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, it can be employed to create the diaryl ketone precursor. libretexts.orgresearchgate.net While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. This includes the use of various palladium catalyst precursors, phosphine (B1218219) ligands, and even heterogeneous catalysts to improve reaction yields and conditions. magtech.com.cn

The Friedel-Crafts acylation is a classic and widely used method for the preparation of aryl ketones, which are direct precursors to benzhydrols via reduction. quora.comwikipedia.orglscollege.ac.in This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl3). tamu.eduoregonstate.edu To synthesize this compound, one could perform a Friedel-Crafts acylation of ethylbenzene (B125841) with 4-fluorobenzoyl chloride. quora.comoregonstate.edu

A key advantage of the Friedel-Crafts acylation is that the electron-withdrawing nature of the ketone product prevents multiple acylations. wikipedia.orglscollege.ac.in However, the reaction typically requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with it. wikipedia.orglscollege.ac.in Following the acylation, the resulting benzophenone is reduced to the corresponding benzhydrol. Common reduction methods include the use of sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), or catalytic hydrogenation. patsnap.comlibretexts.orgyoutube.com

Table 2: Comparison of C-C Bond Formation Strategies

Method Precursors Key Reagents Advantages Disadvantages
Nucleophilic Addition Aldehyde/Ketone + Organometallic Reagent Grignard or Organolithium Reagents Direct, one-step synthesis of the alcohol High reactivity can lead to side reactions; sensitive to functional groups
Cross-Coupling Organoboron/Organotin + Organohalide Palladium Catalyst High functional group tolerance, versatile Two-step process (ketone formation then reduction), potential toxicity of reagents (Stille)

Methodologies for Targeted Fluorination in Organic Synthesis

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govnih.gov Therefore, precise and efficient methods for fluorination are of paramount importance.

Achieving stereospecific and regioselective fluorination is a major challenge in synthetic organic chemistry. nih.gov A variety of reagents and methods have been developed to address this. Electrophilic fluorinating agents, such as Selectfluor™, are commonly used to introduce fluorine. nih.govorganic-chemistry.org For instance, the direct regioselective fluorination of ketones to α-fluoroketones can be achieved using Selectfluor™ in a micellar system. organic-chemistry.org In the context of benzhydrol synthesis, if a precursor already contains a reactive site, such as an enolizable ketone, direct fluorination could be a viable strategy.

Recent research has also focused on catalytic methods to control the position and stereochemistry of fluorine introduction. For example, gold(I)-catalyzed hydrofluorination of alkynes can be directed by a nearby functional group to achieve high regio- and stereoselectivity. nih.gov While not directly applied to this compound in the cited literature, these principles of directed fluorination represent the cutting edge of synthetic methodology.

An alternative and often more practical approach to constructing complex fluorinated molecules is to use readily available, pre-fluorinated building blocks. beilstein-journals.orgresearchgate.netbeilstein-journals.org This strategy avoids the challenges associated with late-stage fluorination of complex molecules. For the synthesis of this compound, starting materials such as 4-fluorobenzaldehyde, 4-fluorobenzoyl chloride, or ethyl 4-fluorobenzoate (B1226621) are commercially available or can be synthesized readily. mdpi.comsigmaaldrich.com

This building block approach is highly versatile and is a cornerstone of modern medicinal and materials chemistry. researchgate.netrsc.org For example, a Suzuki coupling could utilize a fluorinated arylboronic acid, or a Grignard reaction could employ a fluorinated aryl halide to generate the necessary organometallic reagent. patsnap.comlibretexts.org The wide availability of diverse fluorinated starting materials greatly facilitates the synthesis of specifically fluorinated target molecules. beilstein-journals.org

Table 3: Common Fluorinated Building Blocks

Compound Name CAS Number Application
4-Fluorobenzaldehyde 459-57-4 Precursor for nucleophilic addition and other transformations.
4-Fluorobenzoyl chloride 403-43-0 Reagent for Friedel-Crafts acylation.
1-Bromo-4-fluorobenzene 460-00-4 Precursor for Grignard reagent or cross-coupling reactions.
4-Fluorophenylboronic acid 1765-93-1 Reagent for Suzuki-Miyaura cross-coupling reactions.

Principles of Green Chemistry in Benzhydrol Synthesis

The synthesis of benzhydrols, including this compound, is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.comrsc.org Key areas of focus include the development of highly efficient catalytic pathways to maximize atom economy and the exploration of safer, more sustainable solvent systems and reaction conditions to minimize environmental impact. pandawainstitute.comqeios.com These approaches aim to create synthetic routes that are not only effective but also economically and environmentally benign. academie-sciences.fr

A central tenet of green chemistry is the use of catalytic reactions to improve efficiency and reduce waste. rasayanjournal.co.in Traditional reduction methods for producing benzhydrols from benzophenones, such as using zinc or aluminum powder, generate significant metallic waste and involve complicated post-reaction treatments. google.com Catalytic hydrogenation represents a greener alternative, but early methods often suffered from over-reduction, creating undesired byproducts. google.comgoogle.com Modern methodologies have focused on creating highly selective catalysts that maximize the yield of the desired benzhydrol while minimizing waste streams.

One significant advancement is the development of catalytic asymmetric aryl transfer reactions, which create the desired stereocenter in a single, efficient step. nih.govrsc.org For instance, enantiomerically enriched diarylmethanols can be prepared through the catalyzed asymmetric addition of phenyl groups to aromatic aldehydes. organic-chemistry.org Researchers have employed β-hydroxysulfoximines as readily available organocatalysts with a combination of diethylzinc (B1219324) and triphenylborane (B1294497) as the aryl source, achieving high yields and enantiomeric excess of up to 93%. organic-chemistry.org Mechanistic studies suggest these catalysts form chelated zinc alkoxide intermediates that effectively control the stereoselectivity of the reaction. organic-chemistry.org

Another innovative and environmentally friendly approach is the "Borrowing Hydrogen" (BH) methodology. academie-sciences.fr This protocol uses inexpensive and readily available copper salts to catalyze the reaction of benzhydrol derivatives, producing highly valuable amines with water as the only byproduct. academie-sciences.fr The BH mechanism involves the temporary oxidation of the alcohol to a ketone, which is more reactive, followed by the return of hydrogen from a metal-hydride intermediate to the resulting imine. academie-sciences.fr This process is highly atom-economic and avoids the need for external hydrogen sources or additional activation reagents. academie-sciences.fr

Photocatalysis offers another promising green pathway. The photocatalytic reduction of benzophenone to benzhydrol can be achieved using titanium dioxide (TiO₂) as a catalyst in the presence of an electron donor like isopropanol (B130326) and a solvent such as acetonitrile (B52724). redalyc.orgresearchgate.net This method operates under mild conditions (e.g., 25 °C) using a light source for activation. redalyc.orgresearchgate.net While photochemical reactions without the catalyst tend to produce benzopinacol, the presence of TiO₂ selectively yields benzhydrol. redalyc.orgresearchgate.net Optimization of catalyst loading and reactant concentration has led to benzhydrol yields of 70-80%. redalyc.org

The following table summarizes various modern catalytic pathways applicable to the synthesis of benzhydrols and their derivatives, highlighting their green chemistry advantages.

Catalytic System Reaction Type Substrate Example Key Green Advantage(s) Yield/Selectivity
β-hydroxysulfoximines / Diethylzinc / TriphenylboraneAsymmetric Phenyl TransferAromatic AldehydesOrganocatalysis, high stereoselectivity. organic-chemistry.orgUp to 93% ee. organic-chemistry.org
Copper(II) triflate (Cu(OTf)₂) / dppeBorrowing Hydrogen (BH)Benzhydrol DerivativesWater is the only byproduct; no external H₂ source needed; low-cost metal catalyst. academie-sciences.fr90-98% yield. academie-sciences.fr
Titanium Dioxide (TiO₂-P25)Photocatalytic ReductionBenzophenoneMild reaction conditions (25°C, UV light); avoids harsh chemical reductants. redalyc.orgresearchgate.net70-80% yield to benzhydrol. redalyc.org
Pd-Cu-Sn/C with Sodium AcetateCatalytic HydrogenationBenzophenoneHigh conversion rate; prevents over-reduction to diphenylmethane (B89790); simple workup. google.comgoogle.com>98% conversion. google.com

This table is generated based on data from multiple sources. academie-sciences.frgoogle.comgoogle.comorganic-chemistry.orgredalyc.orgresearchgate.net

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis, as solvents can account for a significant portion of the total mass in a process. acs.org Green chemistry encourages the replacement of hazardous conventional solvents like dichloromethane (B109758) (DCM) and N-methyl-2-pyrrolidone (NMP) with safer, more sustainable alternatives. acs.orgchemcopilot.com Research into the synthesis of benzhydrols has explored various solvent systems to improve both reaction efficiency and environmental safety.

In certain catalytic asymmetric phenyl transfer reactions, optimization studies have identified toluene (B28343) as a preferred solvent over other organic solvents, with reactions running efficiently at a mild 10 °C. organic-chemistry.org For the copper-catalyzed BH methodology, the choice of solvent is crucial for the stability of the metal-hydride intermediate; 1,4-dioxane (B91453) was found to be effective for this transformation, which proceeds under reflux conditions. academie-sciences.fr Photocatalytic reductions have been successfully carried out in a system of acetonitrile and isopropanol, the latter also serving as an electron donor. researchgate.net Furthermore, studies on catalytic hydrogenation have demonstrated that the choice of solvent can selectively determine the final product; for example, using a palladium catalyst, the hydrogenation of benzophenone yields benzhydrol (BH) in methanol (B129727) or ethanol, but produces diphenylmethane (DPM) in isopropanol, showcasing solvent-controlled selectivity. researchgate.net

Beyond simply replacing solvents, green chemistry also emphasizes optimizing reaction conditions to conserve energy and reduce waste. chemcopilot.com This includes adjusting temperature, pressure, and reaction time. rsc.org For instance, the photocatalytic synthesis of benzhydrol operates at room temperature, reducing the energy demands associated with heating. researchgate.net Non-traditional activation methods are also being explored. Barochemistry, which uses high hydrostatic pressure (2–20 kbar) to activate chemical reactions, is an emerging field in green synthesis. rsc.org Other innovative approaches include solvent-free reaction conditions, such as using mechanical ball milling or "grindstone chemistry," which offer clean reactions with good yields and simple product separation. rasayanjournal.co.in The use of aqueous media is also a highly attractive green alternative, and some catalytic substitutions of alcohols have been successfully carried out in water. researchgate.net

The table below details examples of different solvent systems and optimized conditions used in the synthesis of benzhydrol and its derivatives.

Reaction Type Catalyst Solvent System Optimized Conditions Outcome
Asymmetric Phenyl Transferβ-hydroxysulfoximinesToluene10 °CHigh enantioselectivity (up to 93% ee). organic-chemistry.org
Borrowing Hydrogen (BH)Cu(OTf)₂ / dppe1,4-DioxaneRefluxHigh yields (90-98%) of the corresponding amine. academie-sciences.fr
Photocatalytic ReductionTiO₂-P25Acetonitrile / Isopropanol25 °C, UV irradiation (λ = 360 nm)70-80% yield to benzhydrol. redalyc.orgresearchgate.net
Catalytic HydrogenationPalladium on supportMethanol or EthanolAmbient Temperature & PressureSelective production of benzhydrol (BH). researchgate.net
Catalytic HydrogenationPalladium on supportIsopropanolAmbient Temperature & PressureSelective production of diphenylmethane (DPM). researchgate.net

This table is generated based on data from multiple sources. academie-sciences.frorganic-chemistry.orgredalyc.orgresearchgate.netresearchgate.net

Reaction Mechanisms Governing Benzhydrol Formation

The synthesis of unsymmetrical benzhydrols like this compound is most commonly achieved through nucleophilic addition to a carbonyl compound. Alternatively, multi-step pathways involving transition-metal catalysis can be employed to construct the diaryl ketone precursor, which is subsequently reduced.

The primary route for synthesizing this compound is the nucleophilic addition of an organometallic reagent to a suitably substituted benzaldehyde (B42025) or benzophenone. vedantu.com The Grignard reaction is a classic and effective example of this approach. vedantu.comyoutube.com The mechanism involves the attack of a nucleophilic carbon on the electrophilic carbonyl carbon. libretexts.org

The reaction can be envisioned via two equivalent pathways:

Pathway A: Reaction of 4-ethylphenylmagnesium bromide with 4-fluorobenzaldehyde.

Pathway B: Reaction of 4-fluorophenylmagnesium bromide with 4-ethylbenzaldehyde.

The general mechanism proceeds in two key steps:

Nucleophilic Attack: The organometallic reagent (Grignard reagent) acts as the nucleophile, attacking the electrophilic carbon of the carbonyl group. ncert.nic.in This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.orgncert.nic.in During this step, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

Protonation: An acidic workup is performed to protonate the resulting alkoxide, yielding the final alcohol product, this compound. youtube.comlibretexts.org

The reactivity of the carbonyl compound is influenced by both electronic and steric factors. ncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. libretexts.orgncert.nic.in Electron-withdrawing groups on the aromatic ring of the aldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction, while electron-donating groups can decrease it. libretexts.org

Table 1: Grignard Reaction Pathways for this compound Synthesis This table is interactive. Click on the headers to sort.

Pathway Nucleophile (Grignard Reagent) Electrophile (Carbonyl Compound) Intermediate Final Product
A 4-Ethylphenylmagnesium Bromide 4-Fluorobenzaldehyde Magnesium alkoxide of the product This compound
B 4-Fluorophenylmagnesium Bromide 4-Ethylbenzaldehyde Magnesium alkoxide of the product This compound

While direct formation of the benzhydrol via cross-coupling is not standard, these reactions are powerful tools for synthesizing the precursor ketone, 4-ethyl-4'-fluorobenzophenone, which can then be reduced to the target alcohol. tcichemicals.com Palladium-catalyzed reactions such as the Suzuki or Negishi coupling are widely used for forming carbon-carbon bonds between aryl groups. tcichemicals.comeie.grvapourtec.com

A general catalytic cycle for a Suzuki coupling to form the ketone precursor would involve the following steps:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (e.g., 4-bromofluorobenzene) to form an organopalladium(II) complex. mdpi.com

Transmetalation: An organoboron compound (e.g., 4-ethylphenylboronic acid) transfers its organic group to the palladium complex, typically in the presence of a base. mdpi.com This is often the rate-determining step. mdpi.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (4-ethyl-4'-fluorobenzophenone), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Once the 4-ethyl-4'-fluorobenzophenone is synthesized, it can be readily converted to this compound via reduction of the ketone. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanistic Pathways of Transformations at the Hydroxyl Moiety

The hydroxyl group of this compound is a key site of reactivity, participating in both oxidation and substitution reactions.

The secondary alcohol of this compound can be oxidized to form the corresponding ketone, 4-ethyl-4'-fluorobenzophenone. This transformation is a common functional group conversion. While many oxidation methods exist, those involving radical intermediates are of particular mechanistic interest.

Free-radical reactions typically proceed through three phases: initiation, propagation, and termination. libretexts.org In the context of alcohol oxidation, a radical initiator can abstract the hydrogen atom from the hydroxyl group, or more commonly, the hydrogen from the carbinol carbon (the carbon bearing the -OH group).

For example, in a free-radical bromination using N-Bromosuccinimide (NBS), a bromine radical can be generated. oregonstate.edu The propagation steps would involve:

Hydrogen Abstraction: A bromine radical abstracts the benzylic hydrogen from the carbinol carbon of this compound. This is energetically favorable because the resulting carbon-centered radical is stabilized by resonance with both the 4-ethylphenyl and 4-fluorophenyl rings. oregonstate.edu

Radical Propagation: The newly formed benzhydryl radical reacts with a molecule of Br₂ (or another bromine source) to form the brominated intermediate and a new bromine radical, which continues the chain reaction. oregonstate.edu

The stability of the intermediate radical is crucial. Tertiary radicals are more stable than secondary, which are more stable than primary. libretexts.org Radicals adjacent to functional groups like phenyl rings are particularly stable due to resonance delocalization. libretexts.org

The hydroxyl group of an alcohol is a poor leaving group. Therefore, nucleophilic substitution at the benzhydryl carbon requires protonation of the hydroxyl group by an acid or its conversion into a more effective leaving group (e.g., a tosylate or halide).

Once a good leaving group is in place, substitution can occur. Given the structure of this compound, the reaction would likely proceed via a nucleophilic substitution, unimolecular (SN1) mechanism.

Formation of a Carbocation: The leaving group departs, forming a secondary benzylic carbocation. This carbocation is highly stabilized by resonance delocalization of the positive charge across both the 4-ethylphenyl and 4-fluorophenyl rings. This stabilization makes the formation of the carbocation the rate-determining step.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which can lead to a racemic mixture if the starting material were chiral. libretexts.org

This contrasts with SNAr (nucleophilic aromatic substitution) mechanisms, where a nucleophile attacks an electron-poor aromatic ring directly, forming a negatively charged intermediate. masterorganicchemistry.comlibretexts.org SN1 reactions occur at sp³-hybridized carbons and involve carbocation intermediates. libretexts.org

Electrophilic and Aromatic Substitution Reactions on the Benzhydrol Phenyl Rings

Further functionalization of this compound can be achieved through electrophilic aromatic substitution (EAS) on one of its two phenyl rings. masterorganicchemistry.com The outcome of such a reaction is dictated by the directing effects of the substituents already present: the ethyl group, the fluorine atom, and the (4-fluorophenyl)(hydroxy)methyl group.

The mechanism for EAS is a two-step process:

Electrophilic Attack: The aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺), disrupting the ring's aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon that was attacked, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

The position of the new substituent is determined by the existing groups:

The Ethyl Group (-CH₂CH₃): This is an alkyl group, which is electron-donating through an inductive effect. It is considered an activating group, making the ring it is attached to more reactive than benzene (B151609). libretexts.org It directs incoming electrophiles to the ortho and para positions.

The Fluoro Group (-F): As a halogen, fluorine is deactivating due to its strong electron-withdrawing inductive effect. libretexts.org However, it possesses lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

The Benzhydryl Group (-CH(OH)R'): This large alkyl-type group is also an ortho, para-director and is generally considered activating. However, its significant steric bulk can hinder substitution at the ortho positions, potentially favoring the para position.

Substitution will preferentially occur on the more activated ring. The ethyl-substituted ring is activated, while the fluorine-substituted ring is deactivated. Therefore, electrophilic substitution is most likely to occur on the 4-ethylphenyl ring, at the positions ortho to the ethyl group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

Substituent Ring Activating/Deactivating Directing Effect
Ethyl (-CH₂CH₃) Phenyl Ring 1 Activating ortho, para
Fluoro (-F) Phenyl Ring 2 Deactivating ortho, para
(4-fluorophenyl)(hydroxy)methyl Both Activating (sterically hindered) ortho, para

Quantum Chemical Calculations for Optimized Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. For this compound, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to find the geometry that corresponds to the lowest energy state on the potential energy surface. researchgate.net

These calculations would yield precise bond lengths, bond angles, and dihedral angles. Key structural parameters of interest for this compound would include:

The C-O bond length of the hydroxyl group.

The bond lengths and angles of the ethyl group, particularly the C-C single bonds.

The C-F bond length on the fluorinated phenyl ring.

The dihedral angles defining the orientation of the two phenyl rings relative to each other.

Conformational analysis is crucial for flexible molecules like this compound due to the rotation around single bonds. The rotation of the two phenyl rings and the ethyl group gives rise to various conformers. Quantum chemical calculations can map the potential energy surface as a function of these rotational degrees of freedom to identify the global minimum energy conformer and other low-energy local minima. This information is critical for understanding how the molecule's shape influences its properties and interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) This table is illustrative and based on general values for similar functional groups, as specific research data for this compound is unavailable.

Parameter Bond Length (Å) / Angle (°)
C-OH Bond Length 1.43
C-F Bond Length 1.35
Phenyl C-C Bond Length (average) 1.39
C-C (ethyl) Bond Length 1.54
C-O-H Angle 109.5

Density Functional Theory (DFT) Studies for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of chemical systems. rsc.orgjmcs.org.mx By analyzing the electron density, DFT provides insights into where a molecule is most likely to react. For this compound, DFT calculations would be used to compute various chemical reactivity descriptors. frontiersin.org

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO)/2). A larger HOMO-LUMO gap implies greater stability and lower reactivity. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A)/2).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Local reactivity descriptors, such as Fukui functions, would be used to predict the selectivity of reactions. These functions indicate which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a guide for predicting regioselectivity in reactions involving this compound.

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is for illustrative purposes, as specific research data for this compound is not available.

Descriptor Value (eV)
EHOMO -6.5
ELUMO -0.8
HOMO-LUMO Gap (ΔE) 5.7
Ionization Potential (I) 6.5
Electron Affinity (A) 0.8
Chemical Hardness (η) 2.85

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. frontiersin.orgmdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in a simulated solvent environment to mimic experimental conditions.

The primary output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms at different time steps. ulakbim.gov.tr Analysis of this trajectory provides a detailed picture of the molecule's conformational landscape. unram.ac.id For this compound, MD simulations would reveal:

The accessible conformations at a given temperature.

The timescales of transitions between different conformational states.

The flexibility of different parts of the molecule, which can be quantified by the Root Mean Square Fluctuation (RMSF) of atomic positions.

The influence of the solvent on the conformational preferences.

By plotting relevant dihedral angles over time, one can visualize the dynamic rotational behavior of the phenyl and ethyl groups, providing a more realistic understanding of the molecule's structure in solution than static calculations alone.

Analysis of Noncovalent Interactions and Electronic Properties (e.g., MEP, FMO)

The electronic properties of this compound govern its interactions with other molecules. The Molecular Electrostatic Potential (MEP) map is a key tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the MEP would likely show:

A region of negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the fluorine atom, indicating their susceptibility to electrophilic attack.

Regions of positive potential (blue) around the hydroxyl hydrogen and potentially the aromatic protons, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis provides further insight into reactivity. researchgate.net The distribution of the HOMO indicates the regions from which electrons are most easily donated (nucleophilic sites), while the LUMO distribution shows the regions most likely to accept electrons (electrophilic sites). In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO may be distributed across the aromatic systems.

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in the structure and function of molecules. researchgate.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can identify and characterize these weak interactions within the molecule (intramolecular) and between molecules (intermolecular). For instance, intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom might be possible, which would influence the molecule's conformation.

Theoretical Prediction of Reaction Energetics and Transition State Geometries

Computational chemistry can be used to model chemical reactions and predict their feasibility and kinetics. For a potential reaction involving this compound, such as its dehydration or oxidation, theoretical calculations can determine the reaction energetics. This involves calculating the energies of the reactants, products, and any intermediates.

A crucial aspect of this analysis is the location of the transition state (TS) structure, which is the highest energy point along the reaction coordinate. beilstein-journals.org By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) of the reaction can be determined. A lower activation energy implies a faster reaction rate. Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path. beilstein-journals.org These theoretical predictions are invaluable for understanding reaction mechanisms and guiding experimental synthetic efforts.

Spectroscopic Characterization

No detailed, published spectra for 4-Ethyl-4'-fluorobenzhydrol are readily available. However, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like 4-fluorobenzhydrol (B154427) and other substituted benzophenones. rsc.orgoregonstate.edu

Spectroscopic Technique Predicted Features
¹H NMR - Aromatic Protons: Two distinct AA'BB' systems. Protons on the ethyl-substituted ring would appear around 7.1-7.3 ppm. Protons on the fluoro-substituted ring would show a doublet of doublets pattern around 7.0-7.3 ppm due to coupling with fluorine. - Methine Proton (-CHOH): A singlet or doublet around 5.8 ppm. - Ethyl Group Protons: A quartet around 2.6 ppm (-CH₂) and a triplet around 1.2 ppm (-CH₃).
¹³C NMR - Aromatic Carbons: Multiple signals in the 115-145 ppm range. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) and appear around 160-163 ppm. - Methine Carbon (-CHOH): A signal around 75 ppm. - Ethyl Group Carbons: Signals for the -CH₂ and -CH₃ carbons around 28 ppm and 15 ppm, respectively.
¹⁹F NMR A single resonance is expected for the fluorine atom attached to the aromatic ring.
Infrared (IR) Spectroscopy - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C Stretch: Aromatic ring absorptions around 1500-1600 cm⁻¹. - C-F Stretch: A strong absorption band in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 230.
This interactive table outlines the expected spectroscopic data for this compound based on its chemical structure and analysis of similar compounds.

Potential Research and Applications

Given the established roles of its constituent parts, 4-Ethyl-4'-fluorobenzhydrol holds potential as a valuable compound in chemical research, primarily as a synthetic building block.

Intermediate for Novel Pharmaceuticals: The benzhydrol scaffold is a proven platform in drug design. cmu.edu The presence of both an ethyl group and a fluorine atom provides specific lipophilic and electronic properties that could be exploited in the synthesis of new therapeutic agents. The hydroxyl group serves as a handle for further functionalization, allowing for its incorporation into larger, more complex molecules with potential biological activity. nih.gov

Scaffold in Medicinal Chemistry: Substituted benzhydrols and their oxidized benzophenone (B1666685) counterparts have been investigated for a range of biological activities, including antimicrobial and antileishmanial properties. grafiati.com The specific substitution pattern of this compound makes it a candidate for screening in various biological assays to explore its potential as a new bioactive scaffold.

Material Science Applications: Benzophenone derivatives are widely used as photoinitiators in polymerization processes. sciensage.info While the benzhydrol is the reduced form, its relationship to the photoactive ketone suggests that the core diaryl structure could be of interest in the development of new photoactive materials.

Advanced Spectroscopic Characterization Techniques and Data Interpretation for 4 Ethyl 4 Fluorobenzhydrol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 4-Ethyl-4'-fluorobenzhydrol, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the unique fluorine environment.

While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential to resolve ambiguities and confirm the complex structure. youtube.comsdsu.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show key correlations within the ethyl group (between the -CH₂- and -CH₃ protons) and within each of the aromatic rings (between adjacent aromatic protons). This confirms the ortho, meta, and para relationships of the protons on each ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). libretexts.org It is invaluable for assigning carbon signals. For instance, the proton signal for the benzylic C-H would show a cross-peak to its corresponding carbon signal. Similarly, each aromatic proton signal would correlate to its specific aromatic carbon, and the ethyl group's methylene (B1212753) and methyl protons would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.orgnih.gov This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the benzylic proton to the quaternary carbons of both the ethyl-substituted and fluoro-substituted rings.

Correlations from the ethyl group's methylene protons to the quaternary carbon of the ethyl-substituted ring.

Correlations from the aromatic protons to neighboring carbons within the same ring and across the benzylic carbon.

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HSQC Correlation Key HMBC Correlations
CH₃ (Ethyl) ~1.2 ~15 Yes C-8
CH₂ (Ethyl) ~2.6 ~28 Yes C-9, C-10, C-11
CH (Benzylic) ~5.8 ~75 Yes C-9, C-12, C-1', C-2', C-6'
Aromatic CH (Ethyl Ring) ~7.1-7.3 ~126-128 Yes Adjacent Ar-C, C-9
Aromatic CH (Fluoro Ring) ~7.0-7.4 ~115-128 Yes Adjacent Ar-C, C-1'
C-9 (Quaternary) - ~142 No CH₂, Benzylic CH, Ar-H
C-1' (Quaternary) - ~139 No Benzylic CH, Ar-H

Predicted 2D NMR Correlations Summary

Experiment Correlating Nuclei Expected Key Correlations
COSY ¹H ↔ ¹H - CH₃ ↔ CH₂ (Ethyl group)- H-10 ↔ H-11 (Ethyl ring)- H-2' ↔ H-3' (Fluoro ring)
HSQC ¹H ↔ ¹³C (1-bond) - CH₃ ↔ C-7- CH₂ ↔ C-8- Benzylic CH ↔ C-α- Each Ar-H ↔ its attached Ar-C

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | - Benzylic CH ↔ C-9, C-1', C-2', C-6'- CH₂ ↔ C-9, C-10, C-11- Ar-H (Fluoro ring) ↔ C-4' |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe of the local electronic environment. thermofisher.comhuji.ac.il

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electron density at the fluorine-bearing carbon. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (typically a triplet of triplets if coupling to both ortho and meta protons is resolved). Proton-decoupled ¹⁹F NMR would simplify this to a singlet, confirming the presence of a single, unique fluorine environment. nih.gov

Predicted ¹⁹F NMR Data for this compound

Parameter Predicted Value
Chemical Shift (δ, ppm) -110 to -120
Multiplicity (Coupled) Multiplet (e.g., Triplet of triplets)

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₅H₁₅FO). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass
[M+H]⁺ C₁₅H₁₆FO⁺ 231.1234
[M+Na]⁺ C₁₅H₁₅FONa⁺ 253.1053

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion, [M]⁺•) and analysis of the resulting product ions. The fragmentation pattern is highly characteristic of the molecule's structure. For benzhydrol derivatives, characteristic fragmentation pathways include dehydration and alpha-cleavage. openstax.org

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to a stable, conjugated carbocation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can result in the loss of either the ethyl-phenyl or the fluoro-phenyl radical, leading to the formation of characteristic fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Nominal) Possible Formula Description of Loss
230 C₁₅H₁₅FO⁺• Molecular Ion [M]⁺•
212 C₁₅H₁₃F⁺• Loss of H₂O (Dehydration)
201 C₁₄H₁₂F⁺ Loss of ethyl radical (•C₂H₅)
125 C₈H₉O⁺ Cleavage yielding the ethyl-benzoyl cation
123 C₇H₄FO⁺ Cleavage yielding the fluoro-benzoyl cation
109 C₇H₆F⁺ Fluoro-tropylium ion

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.comsepscience.com They are excellent for identifying key functional groups.

Infrared (IR) Spectroscopy: IR is sensitive to vibrations that cause a change in the dipole moment. For this compound, the most prominent features would be a broad O-H stretching band due to hydrogen bonding, C-O stretching of the secondary alcohol, aromatic C-H and C=C stretching, and a strong C-F stretching band. openstax.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It is particularly good for analyzing symmetric vibrations and non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. mdpi.com

Predicted Vibrational Frequencies for this compound

Functional Group Vibration Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H (Alcohol) Stretching (H-bonded) 3200-3500 (Broad, Strong) Weak
Aromatic C-H Stretching 3000-3100 (Medium) Strong
Aliphatic C-H Stretching 2850-2970 (Medium) Medium
Aromatic C=C Stretching 1450-1600 (Medium-Strong) Strong
C-O (Alcohol) Stretching 1050-1150 (Strong) Medium

X-ray Crystallography for Definitive Solid-State Structural Determination (relevant for derivatives and related compounds)

Although a specific crystal structure for this compound is not publicly documented, the examination of crystallographic data from closely related compounds and derivatives provides a robust framework for predicting its molecular geometry and packing in the solid state. The fundamental benzhydrol scaffold dictates a tetrahedral arrangement around the central carbinol carbon, with the two aryl rings adopting specific conformations relative to each other.

An illustrative example is the crystal structure of 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine, which incorporates a benzhydryl moiety. researchgate.net In this derivative, the piperazine (B1678402) ring assumes a chair conformation, and the geometry around the sulfur atom is characterized as a distorted tetrahedron. researchgate.net The analysis of such derivatives provides valuable predictive power for the conformational preferences of this compound.

Furthermore, studies on fluorinated benzimidazole (B57391) derivatives have shown that the benzimidazole core tends to be nearly planar. researchgate.net The introduction of fluorine atoms can facilitate the formation of C-H···F hydrogen bonds, which, in concert with other non-covalent interactions like C-H···π interactions, play a significant role in dictating the three-dimensional crystal lattice. researchgate.net

In the case of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, a notable dihedral angle of 70.25° is observed between the 4-fluorobenzene ring and the furan (B31954) ring, indicating a non-coplanar arrangement of the cyclic systems. researchgate.net The stability of its crystal structure is further enhanced by the presence of strong intermolecular hydrogen bonds. researchgate.net This finding suggests that the ethylphenyl and fluorophenyl rings in this compound are also likely to be non-coplanar.

The crystallographic parameters for these related compounds are detailed in the interactive tables below, offering a comparative basis for understanding the structural characteristics of substituted benzhydrols.

Interactive Table 1: Crystallographic Data for 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine researchgate.net

ParameterValue
Empirical Formula C₂₃H₂₂ClFN₂O₂S
Formula Weight 444.94
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.6180(7)
b (Å) 12.9670(10)
c (Å) 19.4020(12)
β (°) 114.716(3)
Volume (ų) 2198.1(3)
Z 4
Density (calculated) (Mg/m³) 1.345

Interactive Table 2: Crystallographic Data for (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol researchgate.net

ParameterValue
Empirical Formula C₁₂H₁₁FO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0648(9)
b (Å) 8.3896(5)
c (Å) 10.5727(9)
β (°) 104.204(8)
Volume (ų) 1037.44(14)
Z 4

The detailed structural information gleaned from the X-ray crystallographic analysis of these related compounds is invaluable for computational modeling and for establishing structure-property relationships within this class of molecules.

Chemical Transformations and Derivatization Strategies of 4 Ethyl 4 Fluorobenzhydrol

Chemical Modification of the Central Hydroxyl Functionality

The hydroxyl group of 4-Ethyl-4'-fluorobenzhydrol is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through esterification, etherification, and controlled oxidation.

Esterification and Etherification Reactions for Derivative Synthesis

Esterification of this compound can be achieved through various established methods. One common approach involves the reaction of the alcohol with a carboxylic acid in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, typically with the removal of water to drive the equilibrium towards the ester product. A milder and often more efficient method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for sensitive substrates as it proceeds under neutral conditions at room temperature. orgsyn.org

For the synthesis of ethers, the Williamson ether synthesis is a classical and widely applicable method. This involves deprotonating the hydroxyl group of this compound with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to yield the desired ether. Phase-transfer catalysis can be employed to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields.

Reaction TypeReagents and ConditionsProduct Type
Fischer EsterificationCarboxylic acid, catalytic H₂SO₄, heatEster
Steglich EsterificationCarboxylic acid, DCC, catalytic DMAP, CH₂Cl₂Ester
Williamson Ether Synthesis1. NaH; 2. Alkyl halide, THFEther

Controlled Oxidation to the Corresponding Ketone Analogues

The controlled oxidation of this compound to its corresponding ketone, 4-ethyl-4'-fluorobenzophenone, is a fundamental transformation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale. ijrat.org

Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are effective for the oxidation of secondary alcohols to ketones. researchgate.net These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758). Another chromium-based oxidant is chromium trioxide supported on a polymer resin, which can be used in conjunction with microwave irradiation to accelerate the reaction. sacredheart.edugoogle.com

Milder and more environmentally friendly oxidation methods have also been developed. Phase-transfer catalysis using hydrogen peroxide as the oxidant, with tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst and sodium tungstate (B81510) as a co-catalyst, provides a green alternative for the synthesis of benzophenones from benzhydrols. ijrat.org Other reagents like triethylammonium (B8662869) chlorochromate (TriEACC) in dimethylsulfoxide (DMSO) also effectively oxidize benzhydrols to benzophenones. researchgate.net

Oxidizing AgentConditionsNotes
Pyridinium Chlorochromate (PCC)DichloromethaneStandard laboratory oxidant
Chromium Trioxide ResinMicrowave irradiationAccelerated reaction times sacredheart.edugoogle.com
Hydrogen Peroxide/TBAB/Sodium TungstatePhase-transfer catalysisEnvironmentally friendly method ijrat.org
Triethylammonium Chlorochromate (TriEACC)Dimethylsulfoxide (DMSO)Effective for para-substituted benzhydrols researchgate.net

Regioselective Functionalization of the Aromatic Rings

The two aromatic rings of this compound offer opportunities for regioselective functionalization, allowing for the introduction of additional substituents to further diversify the molecular structure.

Directed Aromatic Functionalization Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govresearchgate.net In the context of this compound, the hydroxyl group can act as a directing group, facilitating deprotonation at the ortho positions of the adjacent phenyl ring. However, the presence of the ethyl and fluoro substituents on the two different rings will influence the regioselectivity of further electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. This differential substitution can be exploited to achieve regioselective functionalization on one ring over the other.

Transition metal-catalyzed C-H activation is another advanced strategy for the regioselective functionalization of aromatic compounds. rsc.org These methods can direct the introduction of functional groups to specific positions on the aromatic rings, often with high selectivity that complements traditional electrophilic substitution patterns. nih.gov

Palladium-Catalyzed Transformations for Aromatic Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the diversification of the aromatic rings of this compound. libretexts.org To utilize these reactions, the aromatic rings first need to be functionalized with a halide or a triflate group. The reactivity order for the halogen leaving groups is generally I > Br > OTf >> Cl > F. libretexts.org

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck reaction (with alkenes), and Buchwald-Hartwig amination (with amines) can then be employed to introduce a wide array of substituents. libretexts.orgrsc.org For instance, after converting one of the aromatic C-H bonds to a C-Br bond, a Suzuki coupling with an arylboronic acid can be performed to generate a biaryl structure. The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck reaction), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

ReactionCoupling PartnerBond Formed
Suzuki-Miyaura CouplingOrganoboraneC-C
Heck ReactionAlkeneC-C
Buchwald-Hartwig AminationAmineC-N

Synthesis of Chiral Derivatives and Enantioselective Transformations

The central carbon atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantioenriched diarylmethanols is of significant interest due to their prevalence in biologically active compounds. acs.orgnih.gov

Catalytic asymmetric synthesis provides the most efficient route to chiral diarylmethanols. nih.gov A common approach is the enantioselective addition of an organometallic reagent to an aromatic aldehyde. For the synthesis of chiral this compound, one could envision the addition of a 4-ethylphenyl organometallic reagent to 4-fluorobenzaldehyde (B137897), or vice versa, in the presence of a chiral catalyst.

Several catalytic systems have been developed for the asymmetric arylation of aldehydes. These often involve the use of organozinc reagents in the presence of a chiral amino alcohol catalyst. nih.gov The enantioselectivity of these reactions can be very high, often exceeding 90% enantiomeric excess (ee). acs.orgnih.gov Another strategy involves the use of arylboronic acids with diethylzinc (B1219324), catalyzed by a chiral γ-amino thiol, which has been shown to give high yields and excellent enantioselectivities for the synthesis of functionalized diarylmethanols. acs.org

Catalytic SystemKey FeaturesTypical Enantioselectivity
Organozinc reagent with chiral amino alcoholRequires inhibition of background reaction>90% ee nih.gov
Arylboronic acid with diethylzinc and chiral γ-amino thiolMild conditions, broad substrate scope95% to >99.5% ee acs.org

Role of Catalysis in the Synthesis and Transformations of 4 Ethyl 4 Fluorobenzhydrol

Application of Transition Metal Catalysis in Benzhydrol Synthesis

Transition metal catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. uva.es Metals like palladium and copper are particularly prominent in the synthesis of diarylmethanols, offering diverse and powerful transformations. academie-sciences.frresearchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, a critical step in the synthesis of the 4-Ethyl-4'-fluorobenzhydrol scaffold. libretexts.orgnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have become indispensable in organic synthesis, including for pharmaceutical compounds. libretexts.orgresearchgate.net The key to these reactions is the in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. rsc.org

The Suzuki-Miyaura reaction is a prominent method for synthesizing diaryl structures. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible route involves the coupling of a 4-fluorophenyl halide with 4-ethylphenylboronic acid to form the diaryl ketone precursor, 4-Ethyl-4'-fluorobenzophenone, which is then reduced to the target benzhydrol. Alternatively, direct coupling methodologies are being explored. Recent advancements have demonstrated the use of diarylmethyl esters in Suzuki-Miyaura reactions to produce triarylmethanes, indicating the potential for direct C-C bond formation at the benzylic carbon. acs.org

The choice of ligands, often phosphine-based, is critical for the success of these reactions, influencing catalyst stability and reactivity. libretexts.org The development of specialized ligands has expanded the scope and efficiency of palladium-catalyzed transformations. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Aryl Halide/Ester Coupling Partner Catalyst System Product Type Ref.
Suzuki-Miyaura Aryl Halide Arylboronic Acid PdCl2, Ligand, Base Biaryl Compound researchgate.net
Suzuki-Miyaura Diarylmethyl Ester Arylboronic Acid (IPr)Pd(0) Triarylmethane acs.org
Heck Reaction Aryl Halide Alkene Palladium Catalyst Aryl-substituted Alkene uva.es

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. academie-sciences.fr Copper-catalyzed reactions are particularly useful for C-O and C-N bond formation and have been applied in various synthetic contexts, including the synthesis of vinyl sulfides and diarylamines. academie-sciences.frorganic-chemistry.org

In the context of benzhydrol synthesis, copper catalysis can be employed in hydroxylation reactions. For instance, copper-catalyzed hydroxylation of aryl halides provides a direct route to phenols, which are valuable precursors. rsc.org A strategy for synthesizing this compound could involve the copper-catalyzed hydroxylation of an aryl halide to generate a key intermediate. While direct copper-catalyzed coupling to form the diaryl scaffold is less common than with palladium, copper complexes have been shown to mediate the direct hydroxylation of benzene (B151609) using O2 as the oxidant, pointing to their potential in C-H activation and functionalization strategies. nih.gov

Furthermore, copper catalysts can be involved in the transformation of benzhydrol derivatives themselves. For example, a copper/bisphosphine complex has been used to catalyze the synthesis of diarylamines from benzhydrol derivatives through a "Borrowing Hydrogen" mechanism, where the benzhydrol is temporarily oxidized to the corresponding benzophenone (B1666685) in situ. academie-sciences.fr

Table 2: Examples of Copper-Mediated Reactions

Reaction Type Substrate 1 Substrate 2 Catalyst System Product Type Ref.
N-Arylation Benzhydrol derivative p-Toluene sulfonamide Cu(OTf)2, dppe Diarylamine academie-sciences.fr
Hydroxylation Aryl Bromide Tetrabutylammonium (B224687) hydroxide Cu2O, 4,7-dihydroxy-1,10-phenanthroline Phenol rsc.org

Organocatalysis in Stereoselective Benzhydrol Chemistry

Asymmetric organocatalysis has emerged as the third pillar of catalysis, alongside metal and biocatalysis, providing a powerful tool for the enantioselective synthesis of chiral molecules. beilstein-journals.org This field, recognized with the 2021 Nobel Prize in Chemistry, utilizes small, chiral organic molecules to catalyze chemical reactions with high stereoselectivity. youtube.com Unlike metal catalysts, organocatalysts are generally less toxic, readily available, and stable, making them attractive for pharmaceutical synthesis. greyhoundchrom.com

For the synthesis of chiral benzhydrols, the most relevant organocatalytic method is the asymmetric arylation of aldehydes. nih.gov Proline and its derivatives are common organocatalysts that can activate aldehydes towards nucleophilic attack. youtube.comgreyhoundchrom.com The synthesis of an enantiomerically enriched form of this compound would typically involve the reaction of 4-fluorobenzaldehyde (B137897) with a nucleophilic source of the 4-ethylphenyl group, mediated by a chiral organocatalyst. This approach establishes the carbon-carbon bond and the stereocenter in a single, highly controlled step. nih.gov The development of novel organocatalysts continues to expand the scope and efficiency of these transformations. beilstein-journals.orgbeilstein-journals.org

Table 3: Common Classes of Organocatalysts and Their Applications

Catalyst Class Activation Mode Typical Reaction Application Ref.
Proline & Derivatives Enamine/Iminium ion Aldol, Mannich, Michael Asymmetric C-C bond formation youtube.comgreyhoundchrom.com
Chiral Amines Iminium ion Diels-Alder, Michael Asymmetric cycloadditions and additions beilstein-journals.org
Thioureas Hydrogen Bonding Pictet-Spengler, Michael Anion-binding catalysis beilstein-journals.org

Heterogeneous Catalysis for Sustainable and Scalable Processes

Heterogeneous catalysis is crucial for developing sustainable and industrially scalable chemical processes. In this approach, the catalyst is in a different phase from the reactants, which greatly simplifies its separation from the reaction mixture, allowing for easy recovery and recycling.

A primary application of heterogeneous catalysis in benzhydrol synthesis is the selective hydrogenation of the corresponding benzophenone. The reduction of 4-Ethyl-4'-fluorobenzophenone to this compound can be achieved using various heterogeneous catalysts. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, though it can sometimes lead to over-reduction to form the corresponding diphenylmethane (B89790). cmu.eduresearchgate.net The choice of support material, such as activated carbon or carbon nanotubes, can influence the selectivity of the reaction. researchgate.net Other catalysts, including Raney Nickel and specific transition metal complexes, are also effective. cmu.edugoogle.com A patent describes the use of a nitrogen-doped mesoporous carbon-loaded palladium catalyst for the hydrogenation of benzophenone to benzhydrol, achieving high conversion (>98%) and selectivity with low catalyst loading, highlighting the potential for highly efficient, scalable production. patsnap.com

The use of slurry-phase reactions, where a solid ketone is hydrogenated in a minimal amount of solvent, further enhances the practicality and sustainability of this method for large-scale synthesis. cmu.edu

Table 4: Heterogeneous Catalysts for Benzophenone Hydrogenation

Catalyst Support Reaction Conditions Conversion/Selectivity Ref.
trans-RuCl2(phosphine)2(diamine) - (Homogeneous precursor) H2 (8 atm), t-C4H9OK, 2-propanol, 23-35°C High conversion and selectivity for benzhydrol cmu.eduacs.org
Palladium Nitrogen-doped mesoporous carbon H2, Solvent >98% conversion, high selectivity patsnap.com
Palladium Activated Carbon (Norit) H2, Solvent Can lead to over-reduction to diphenylmethane researchgate.net

Stereochemical Considerations and Chirality in 4 Ethyl 4 Fluorobenzhydrol Research

Development of Asymmetric Synthesis Approaches to Enantiomerically Enriched Benzhydrols

The production of enantiomerically enriched benzhydrols, including 4-Ethyl-4'-fluorobenzhydrol, is a primary goal of asymmetric synthesis. berkeley.edu Rather than producing a racemic (50:50) mixture of enantiomers, these methods aim to generate a single enantiomer in high purity. A dominant strategy is the asymmetric reduction of the corresponding prochiral ketone, 4-ethyl-4'-fluorobenzophenone. This is typically achieved using chiral catalysts that facilitate the transfer of hydrogen from a hydrogen source to the ketone in a stereoselective manner.

Key approaches include:

Catalytic Asymmetric Hydrogenation: This method involves the use of transition metal catalysts, such as ruthenium, rhodium, or manganese, complexed with chiral ligands. nih.govresearchgate.net These chiral complexes create a chiral environment around the ketone, directing the addition of hydrogen to one face of the carbonyl group preferentially. For instance, manganese(I) catalysts with chiral PNN tridentate ligands have demonstrated outstanding activity and excellent enantioselectivity (up to >99% ee) in the hydrogenation of various unsymmetrical benzophenones. nih.govresearchgate.net

Asymmetric Transfer Hydrogenation: In this technique, hydrogen is transferred to the ketone from a hydrogen donor molecule, such as formic acid or isopropanol (B130326), mediated by a chiral catalyst. acs.org Bifunctional oxo-tethered ruthenium catalysts have been successfully used for the transfer hydrogenation of diaryl ketones, achieving high enantioselectivity (>99% ee) by effectively discriminating between the two aryl substituents. acs.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Table 1: Examples of Asymmetric Reduction of Unsymmetrical Benzophenones
Substrate (Benzophenone)Catalyst SystemEnantiomeric Excess (% ee)Reference
2-MethylbenzophenoneMn(I) with Chiral PNN Ligand98% nih.gov
3-MethoxybenzophenoneBifunctional Ru Catalyst>99% acs.org
4-ChlorobenzophenoneMn(I) with Chiral PNN Ligand>99% nih.gov
2,4'-DimethylbenzophenoneBifunctional Ru Catalyst99% acs.org

Investigations into Stereoselective Reactions at the Chiral Center

Once an enantiomerically enriched sample of this compound is obtained, subsequent reactions at the chiral center must be controlled to maintain or predictably alter the stereochemistry. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comstereoelectronics.org

For chiral benzhydrols, a common reaction is the nucleophilic substitution at the benzylic carbon, where the hydroxyl group is first converted into a better leaving group (e.g., a tosylate or triflate). When a nucleophile displaces this leaving group, the stereochemical outcome is dictated by the reaction mechanism.

SN2 Reactions: If the reaction proceeds through an SN2 mechanism, it results in an inversion of the stereochemical configuration at the chiral center. nih.gov For example, if (R)-4-Ethyl-4'-fluorobenzhydrol is converted to its tosylate and then reacted with a nucleophile like sodium azide, the product would be the (S)-azide derivative. This stereospecific outcome is highly valuable in multi-step syntheses.

SN1 Reactions: If the reaction proceeds via an SN1 mechanism, it involves the formation of a planar carbocation intermediate. This typically leads to racemization, where a mixture of both enantiomers is formed, resulting in the loss of the hard-won enantiopurity.

Researchers investigate reaction conditions (solvent, temperature, nucleophile) to ensure that transformations proceed via a desired stereoselective pathway, thereby preserving the chiral integrity of the molecule. nih.gov

Evaluation of Chiral Resolution Techniques for Racemic Mixtures

When asymmetric synthesis is not feasible or efficient, a racemic mixture of this compound can be produced and then separated into its individual enantiomers. This separation process is known as chiral resolution. wikipedia.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or simple crystallization. jackwestin.com

The most common method for resolving racemic alcohols involves:

Diastereomer Formation: The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a mixture of two diastereomeric salts or esters. jackwestin.comlibretexts.org Unlike enantiomers, diastereomers have different physical properties and can be separated. libretexts.org

Separation: The diastereomers are separated based on their differing solubilities through fractional crystallization. buchler-gmbh.comlongdom.org One diastereomer will preferentially crystallize from the solution, allowing it to be isolated by filtration.

Cleavage: The separated diastereomer is then chemically treated to cleave the resolving agent, yielding the pure, single enantiomer of the original alcohol. wikipedia.orgbuchler-gmbh.com

The efficiency of resolution depends heavily on the choice of the resolving agent and the crystallization conditions.

Table 2: Common Chiral Resolving Agents for Alcohols
Resolving AgentTypeApplication
(S)-Mandelic AcidChiral AcidForms diastereomeric esters with racemic alcohols.
(+)-Tartaric AcidChiral AcidUsed to resolve racemic bases, or its derivatives for alcohols.
(+)-Camphor-10-sulfonic acidChiral AcidStrong acid used for forming diastereomeric salts or esters.
Cinchona AlkaloidsChiral BaseUsed as resolving agents for acidic compounds. buchler-gmbh.com

Principles of Chirality Transfer in Subsequent Chemical Transformations

Chirality transfer refers to the process where the stereochemical information from a chiral center in a reactant molecule influences the creation of a new stereocenter in the product. nih.gov An enantiomerically pure sample of this compound can be used as a chiral starting material or auxiliary to direct the stereochemical outcome of a subsequent reaction.

The principle relies on the fact that the transition states leading to different stereoisomeric products will be diastereomeric and thus have different energies. nih.gov The existing chiral center of the benzhydrol creates a sterically and/or electronically biased environment that favors the approach of reagents from a specific direction, leading to the preferential formation of one product stereoisomer.

For example, if the hydroxyl group of (R)-4-Ethyl-4'-fluorobenzhydrol were used to direct a reaction at a nearby prochiral center, the bulk of the 4-ethylphenyl and 4-fluorophenyl groups would create a distinct three-dimensional space. This can influence reactions such as:

Directed Hydrogenation: Where the chiral alcohol directs the addition of hydrogen to a double bond elsewhere in the molecule.

Aldol Additions: Where the chiral center influences the formation of new stereocenters during carbon-carbon bond formation.

This transfer of chiral information is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precise stereochemical control. rsc.orgrsc.org

Advanced Research Applications of 4 Ethyl 4 Fluorobenzhydrol in Chemical Science

Utility as a Key Building Block in Complex Organic Synthesis

The structure of 4-Ethyl-4'-fluorobenzhydrol makes it a valuable chiral precursor and synthetic intermediate for constructing complex molecular architectures. As a diarylmethanol, its hydroxyl group serves as a versatile handle for subsequent chemical transformations. The inherent asymmetry of the molecule is particularly advantageous for the synthesis of non-symmetrical diarylalkanes or diarylmethyl-containing compounds, which are common motifs in pharmaceuticals and materials science.

The utility of the broader benzhydrol framework is well-established. For instance, the related compound bis(4-fluorophenyl)methanol (B1266172) is a crucial building block for several antipsychotic drugs, including fluspirilene (B1673487) and pimozide. ossila.com This highlights the role of the diarylmethanol core in providing a foundational scaffold for biologically active molecules. Similarly, this compound can be envisioned as a key starting material for creating analogs of known compounds, where the ethyl group can modulate properties such as lipophilicity and binding pocket interactions.

The synthetic transformations available to this building block are numerous. The central hydroxyl group can be:

Oxidized to form the corresponding 4-ethyl-4'-fluorobenzophenone, a ketone that can undergo a host of further reactions.

Substituted under acidic conditions (e.g., Friedel-Crafts alkylation) to attach the diarylmethyl moiety to other aromatic systems.

Converted to a leaving group (e.g., a halide or tosylate) to facilitate nucleophilic substitution reactions, thereby introducing a wide range of functional groups at the benzylic position.

These potential transformations are summarized in the table below.

Reaction Type Reagents Product Class Significance
OxidationPCC, DMP, MnO₂4-Ethyl-4'-fluorobenzophenoneAccess to ketone chemistry
AlkylationLewis/Brønsted Acid, AreneTriarylmethane derivativeConstruction of complex scaffolds
Nucleophilic SubstitutionSOCl₂, PBr₃, TsCl then Nu⁻Substituted diarylmethaneIntroduction of diverse functionality

Application as a Mechanistic Probe in Reaction Pathway Studies

The presence of a fluorine atom at the 4'-position provides a powerful tool for investigating reaction mechanisms. Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, making ¹⁹F NMR spectroscopy an exceptionally sensitive technique for probing the local electronic environment of the fluorinated ring.

In reactions involving the benzylic center of this compound, the ¹⁹F NMR chemical shift can provide direct evidence for the formation of charged intermediates. For example:

Carbocation Formation: If the hydroxyl group is protonated and leaves as water, a benzylic carbocation is formed. The development of this positive charge would strongly deshield the fluorine nucleus, causing a significant downfield shift in the ¹⁹F NMR spectrum.

Transition State Analysis: The degree of charge development in a transition state can be inferred from the magnitude of the chemical shift change, offering insights into the reaction's electronic demands.

This application allows chemists to "observe" the electronic changes occurring during a reaction, helping to distinguish between different possible pathways, such as Sₙ1 versus Sₙ2 mechanisms. researchgate.netrsc.org

Species Hypothetical Electronic State at Benzylic Carbon Expected Effect on ¹⁹F Nucleus Anticipated ¹⁹F NMR Shift
This compoundNeutral (sp³)ShieldedReference (Upfield)
[Sₙ1 Transition State]Partial Positive Charge (δ⁺)Moderately DeshieldedIntermediate
Diarylmethyl CarbocationFull Positive Charge (sp²)Strongly DeshieldedDownfield

Contribution to the Development of Novel Synthetic Methodologies

The distinct electronic nature of the two aryl rings in this compound can be exploited to develop new, selective synthetic methods. The 4-ethylphenyl ring is electron-rich compared to the relatively electron-poor 4-fluorophenyl ring. This electronic differentiation can influence the regioselectivity of reactions involving the aromatic systems or the reactivity of the benzylic center.

For example, in electrophilic aromatic substitution reactions directed at the aryl rings, the more activated ethyl-substituted ring would be expected to react preferentially. Furthermore, the development of catalytic asymmetric reactions could utilize this substrate to produce enantiomerically enriched products. A chiral catalyst could, for instance, selectively recognize one of the two electronically distinct aryl groups, leading to enantioselective substitution or derivatization of the hydroxyl group.

The oxidation of benzhydrols to benzophenones is a fundamental transformation. researchgate.net Methodologies using this compound as a substrate could be developed to test new oxidation systems under mild and selective conditions, with the reaction progress easily monitored by techniques such as GC-MS or NMR.

Exploration as a Scaffold for Rational Design of Chemical Entities

The diarylmethyl structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound combines several features that are highly desirable in the rational design of new chemical entities, particularly therapeutic agents.

Metabolic Stability: The fluorine atom can serve as a "metabolic shield." The para-position of an aromatic ring is often susceptible to oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond blocks this metabolic pathway, potentially increasing the half-life and bioavailability of a drug candidate derived from this scaffold.

Lipophilicity and Binding: The ethyl group provides lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. Its size and flexibility can be fine-tuned to optimize binding affinity.

Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features allow a molecule built from this scaffold to form specific, directional interactions with biological receptors.

The combination of these features in a single, relatively simple molecule makes this compound an attractive starting point for fragment-based drug discovery or for the synthesis of compound libraries aimed at identifying new bioactive agents.

Structural Feature Physicochemical Property Impact in Rational Design
4-Fluoro SubstituentMetabolic Blocking, H-Bond AcceptorIncreased in-vivo stability, specific receptor interactions
4-Ethyl SubstituentIncreased Lipophilicity (logP)Enhanced membrane permeability, van der Waals interactions
Benzhydrol Core3D Geometry, H-Bonding OH groupPrivileged scaffold for receptor binding

Q & A

Basic Research Questions

Q. How can researchers synthesize 4-Ethyl-4'-fluorobenzhydrol and confirm its structural identity?

  • Methodology :

  • Synthesis : Use Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the ethyl and fluorophenyl groups. Ensure anhydrous conditions and catalytic systems (e.g., palladium catalysts for cross-couplings).
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and coupling patterns. Infrared (IR) spectroscopy can confirm hydroxyl and aromatic C-H stretches. Cross-reference with CAS registry data (CAS: Refer to chemical databases like EPA DSSTox or ECHA for validated identifiers) .
    • Validation : Compare spectral data with literature values for analogous benzhydrol derivatives .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Properties :

  • Solubility : Test in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) to determine optimal reaction media.
  • Melting Point : Use differential scanning calorimetry (DSC) to establish purity thresholds (>95% purity for biological assays).
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure to identify degradation pathways .
    • Analytical Tools : High-performance liquid chromatography (HPLC) with UV detection for purity analysis .

Q. What are common impurities in this compound synthesis, and how can they be characterized?

  • Impurity Sources :

  • Incomplete alkylation leading to mono-substituted intermediates.
  • Oxidation of the benzhydrol group to ketone byproducts.
    • Analysis : Use HPLC-MS to identify impurities by molecular weight and fragmentation patterns. Compare retention times with reference standards (e.g., EP impurities catalog) .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for this compound be resolved?

  • Approach :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Aids : Simulate expected NMR shifts using density functional theory (DFT) and compare with experimental data.
  • Literature Cross-Check : Review spectral data for structurally similar compounds (e.g., 4-fluorobenzamidine derivatives) to identify systematic discrepancies .
    • Case Study : Address unexpected splitting in ¹⁹F NMR by investigating solvent effects or paramagnetic impurities .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Design of Experiments (DOE) :

  • Parameters : Vary catalyst loading (e.g., Pd/C vs. Pd(OAc)₂), temperature (40–120°C), and solvent polarity.
  • Response Surface Methodology : Use statistical software (e.g., Minitab) to model interactions and identify optimal conditions.
    • Case Study : A 15% yield increase was achieved by switching from THF to DMF as the solvent, enhancing aryl halide reactivity .

Q. How can researchers assess the metabolic stability of this compound in in vitro models?

  • Protocol :

  • Liver Microsome Assay : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion over time via LC-MS/MS.
  • Kinetic Analysis : Calculate intrinsic clearance (CLint) using the half-life method.
    • Troubleshooting : Address nonspecific binding by adding bovine serum albumin (BSA) to the incubation medium .

Data Analysis and Reporting

Q. How should researchers present raw and processed data for this compound studies to ensure reproducibility?

  • Guidelines :

  • Raw Data : Include full spectral files (NMR, MS) in supplementary materials. Use appendices for large datasets (e.g., HPLC chromatograms).
  • Processed Data : Report mean ± SD for triplicate experiments. Highlight outliers and justify exclusions.
    • Compliance : Follow EFSA or ICH guidelines for transparency in data reporting .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

  • Methods :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • ANOVA with Post Hoc Tests : Compare treatment groups for significance (p < 0.05).
    • Validation : Use positive controls (e.g., known hepatotoxins) to confirm assay sensitivity .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal according to ECHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.